molecular formula C16H19N3O2 B6047936 2-(3-methoxybenzyl)-4-(2-pyrazinyl)morpholine

2-(3-methoxybenzyl)-4-(2-pyrazinyl)morpholine

Cat. No. B6047936
M. Wt: 285.34 g/mol
InChI Key: QQNXQFFYPUXVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxybenzyl)-4-(2-pyrazinyl)morpholine is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a morpholine derivative that has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzyl)-4-(2-pyrazinyl)morpholine is not fully understood. However, research has shown that this compound acts by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Additionally, this compound has been found to inhibit the activation of certain signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-methoxybenzyl)-4-(2-pyrazinyl)morpholine in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, this compound has been found to exhibit potent anti-cancer and anti-inflammatory properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions that can be explored in the research of 2-(3-methoxybenzyl)-4-(2-pyrazinyl)morpholine. One of the most promising directions is to investigate the potential of this compound in combination with other anti-cancer and anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential. Finally, future research can explore the potential of this compound in the treatment of other diseases such as cardiovascular diseases and neurological disorders.

Synthesis Methods

The synthesis of 2-(3-methoxybenzyl)-4-(2-pyrazinyl)morpholine is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-chloro-3-methoxybenzyl chloride with pyrazine-2-carboxylic acid, which yields 2-(3-methoxybenzyl)-pyrazine-2-carboxylic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with morpholine to yield the desired compound.

Scientific Research Applications

2-(3-methoxybenzyl)-4-(2-pyrazinyl)morpholine has been found to exhibit potential therapeutic applications in scientific research. One of the most promising applications of this compound is in the treatment of cancer. Research has shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4-pyrazin-2-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-20-14-4-2-3-13(9-14)10-15-12-19(7-8-21-15)16-11-17-5-6-18-16/h2-6,9,11,15H,7-8,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNXQFFYPUXVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CN(CCO2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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